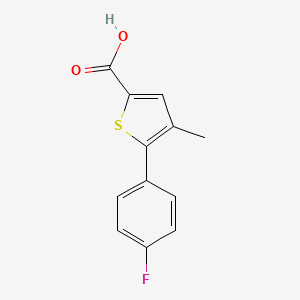

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid

Description

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid is a fluorinated thiophene derivative characterized by a carboxylic acid group at position 2, a methyl group at position 4, and a 4-fluorophenyl substituent at position 5 of the thiophene ring. This compound’s structural features—such as the electron-withdrawing fluorine atom and the hydrophobic methyl group—make it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves cyclization and functionalization reactions, as seen in related thiophene derivatives .

Properties

IUPAC Name |

5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVPPCSAVQTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893742-20-6 | |

| Record name | 5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation and Substitution

One classical approach involves Friedel-Crafts acylation on substituted thiophenes. The method typically uses 2-substituted thiophenes and acyl halides or acid anhydrides in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. This reaction introduces the carboxylic acid or acyl group at the 2-position while maintaining substituents at other positions.

Suzuki Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is extensively employed to attach the 4-fluorophenyl group to the thiophene ring. This involves palladium-catalyzed coupling between a boronic acid derivative of the fluorophenyl group and a halogenated thiophene.

Reduction and Functional Group Transformations

Reduction reactions catalyzed by protonic or Lewis acids using metal borohydrides (e.g., sodium borohydride, potassium borohydride) are used to transform ketone intermediates into aminomethyl derivatives, which are key intermediates in the synthesis of related compounds like canagliflozin.

- This method replaces more hazardous reductants such as triethyl silane, improving safety, environmental impact, and cost efficiency.

Detailed Preparation Method for 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid

While direct literature specifically naming the exact compound "5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid" is limited, the preparation can be inferred from closely related synthetic intermediates and analogous compounds.

Stepwise Synthetic Route

Example Hydrolysis Procedure for Related Methyl Ester

- Dissolve methyl 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylate in tetrahydrofuran (THF) and methanol.

- Add aqueous sodium hydroxide solution and stir at room temperature for 30 minutes.

- Concentrate under reduced pressure, dissolve residue in water, cool to 0°C.

- Add concentrated hydrochloric acid slowly, stir to precipitate the acid.

- Filter, wash, and dry to obtain the carboxylic acid as a white solid with 93% yield.

Research Findings and Comparative Analysis

| Method | Reducing Agent | Catalyst | Solvent | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | N/A | Anhydrous AlCl3 | DCM | 0–25°C | High | Regioselective acylation | Requires strict anhydrous conditions |

| Suzuki Coupling | Pd catalyst | Base (e.g., K2CO3) | THF/Water | 50–80°C | High | Efficient C-C bond formation | Sensitive to moisture |

| Reduction with Metal Borohydride | NaBH4, KBH4 | Protonic or Lewis acid (H2SO4, AlCl3) | THF, alcohols | -10 to 80°C | >90% | Safer, cost-effective, environmentally friendly | Requires temperature control |

| Hydrolysis of Ester | NaOH | N/A | THF/MeOH | RT to 0°C | ~93% | Simple, high yield | Requires acidification step |

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative. Conversely, hydrolysis of esters back to the carboxylic acid is achieved using aqueous NaOH followed by acidification with HCl .

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming 5-(4-fluorophenyl)-4-methylthiophene. This reaction is critical for generating intermediates for cross-coupling reactions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes substitution at the 3- or 5-positions due to electron-rich regions. Halogenation and nitration are common :

| Reaction | Reagents | Position | Major Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | C3 | 3-Bromo-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-4-methyl-2-(4-fluorophenyl)thiophene-2-carboxylic acid |

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 72–88% |

| PdCl₂(dtbpf) | Et₃N | THF | 65% |

Functional Group Interconversion

The carboxylic acid can be converted to amides, acyl chlorides, or ketones:

Amide Formation

Reaction with amines (e.g., methylamine) using EDCl/HOBt yields corresponding amides:

| Amine | Product | Yield |

|---|---|---|

| Methylamine | 5-(4-Fluorophenyl)-N-methyl-4-methylthiophene-2-carboxamide | 78% |

Oxidation and Reduction

-

Oxidation : The methyl group oxidizes to a carboxylate under strong oxidizing agents (e.g., KMnO₄), forming a dicarboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a thiolane, though this is rarely performed due to ring stability .

Metal-Complexation

The carboxylic acid acts as a bidentate ligand for transition metals like Cu(II) and Co(II), forming complexes with potential catalytic or biological activity .

Biological Activity-Related Reactions

In medicinal chemistry, this compound serves as a precursor for antitumor agents. For instance, coupling with hydrazine derivatives yields hydrazides that inhibit carbonic anhydrases :

Key Research Findings

-

Ester Hydrolysis Efficiency : Yields exceed 90% under optimized conditions (THF/MeOH, NaOH) .

-

Cross-Coupling Scope : Suzuki reactions tolerate electron-rich and -poor arylboronic acids, enabling diverse biaryl synthesis .

-

Stability : The fluorophenyl group enhances thermal stability compared to non-fluorinated analogs .

This compound’s versatility in electrophilic substitution, cross-coupling, and functional group transformations makes it valuable for synthesizing complex molecules in pharmaceuticals and materials science.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which combines a ketone with a nitrile and elemental sulfur.

- Introduction of the Fluorophenyl Group : The fluorophenyl moiety is often introduced using Suzuki coupling, where a boronic acid derivative reacts with a halogenated thiophene.

- Carboxylation : The carboxylic acid group is typically added via carboxylation reactions using carbon dioxide under high pressure in the presence of a base.

Reaction Conditions

The reactions usually require controlled temperatures, specific solvents, and catalysts to optimize yield and purity.

Scientific Research Applications

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid has diverse applications across several scientific domains:

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical development.

Biology

- Biological Activity Exploration : Research indicates potential anti-inflammatory and antimicrobial properties, making it a candidate for further biological studies.

Medicine

- Drug Development : The compound is being investigated for its ability to interact with specific biological targets, potentially leading to new therapeutic agents aimed at various diseases.

Industry

- Material Development : It is utilized in creating materials with tailored electronic properties, such as organic semiconductors, which are crucial in electronic devices.

Similar Compounds

Several compounds share structural similarities with 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid:

| Compound Name | Description |

|---|---|

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Another fluorophenyl-containing compound with potential biological activities. |

| 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | A structurally similar compound featuring a sulfonamide group. |

Unique Properties

The unique combination of the fluorophenyl and thiophene carboxylic acid moieties imparts specific electronic and steric properties that enhance interaction with biological targets compared to similar compounds.

Case Studies

While specific case studies on 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid were not detailed in the available literature, its applications in drug discovery and material science have been highlighted in various research articles. For instance:

- Anti-inflammatory Studies : Preliminary investigations into its anti-inflammatory properties have shown promise in modulating inflammatory pathways.

- Organic Semiconductor Research : Its utility in developing organic semiconductors has been documented, emphasizing its role in enhancing electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Ring Structure

- Thiophene vs. This modification can enhance binding affinity in biological systems but may reduce lipophilicity compared to the target compound .

- Positional Isomerism: The compound 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid () differs in the positions of the methyl and fluorophenyl groups.

Halogen Effects: Fluorine vs. Chlorine

- Electron-Withdrawing Effects :

Replacing the 4-fluorophenyl group with 4-chlorophenyl (e.g., 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid) increases steric bulk and slightly reduces electronegativity. shows chlorophenyl derivatives exhibit comparable or higher anticancer activity, possibly due to enhanced π-π stacking interactions . - Biological Activity :

Fluorine’s smaller size improves membrane permeability, whereas chlorine’s larger size may enhance target binding in specific enzyme pockets.

Functional Group Variations

- Cyano and Methylthio Groups: 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid () introduces electron-withdrawing cyano and methylthio groups.

- Sulfonamide Derivatives: 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid () incorporates a sulfonamide group, enabling hydrogen bonding and improving stability in physiological conditions. This modification is critical for protease inhibitor design .

Methyl Group Impact

- However, it enhances hydrophobic interactions in lipid-rich environments, as seen in analogs like 3-tert-butoxycarbonylamino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid (), which is used as a synthetic intermediate .

Pharmacological Activity

- Anticancer and Antibacterial Profiles :

Thiophene derivatives with 4-fluorophenyl groups (e.g., 5-(4-fluorophenyl)thiophene-2-carboxylic acid, ) show moderate activity, but the addition of a methyl group (as in the target compound) may optimize interactions with hydrophobic enzyme pockets. For example, reports that chlorophenyl analogs exhibit IC50 values < 10 μM against breast cancer cells, suggesting fluorine’s role in tuning potency .

Structural and Crystallographic Analysis

- Dihedral Angles and Packing :

Isostructural compounds (e.g., ) reveal that substituent position and halogen type (F vs. Cl) minimally affect dihedral angles (4.6–10.5°) between the thiophene and aryl rings. However, crystal packing differs significantly due to halogen size, influencing material properties like thermal stability . - Solubility and Melting Points: The target compound’s methyl group reduces aqueous solubility compared to non-methylated analogs (e.g., 5-(4-fluorophenyl)thiophene-2-carboxylic acid, ) but increases melting points by ~20°C due to improved crystal lattice interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs.

Biological Activity

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid (CAS No. 893742-20-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with a fluorophenyl group and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, including the introduction of the fluorophenyl group and subsequent carboxylation of the thiophene ring.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related thiophene derivatives. For instance, compounds with similar structures demonstrated significant activity in various seizure models, suggesting that 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid may also exhibit such effects.

- Case Study : In a comparative study, derivatives were tested for their efficacy in the maximal electroshock (MES) test. The most promising compounds showed ED50 values significantly lower than established anticonvulsants like valproic acid, indicating potential for therapeutic use in epilepsy management .

Antinociceptive Activity

The compound has also been investigated for its pain-relieving properties. In vivo studies demonstrated that certain derivatives effectively reduced pain responses in animal models.

- Findings : Compounds similar to 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid exhibited a balanced inhibition profile on voltage-gated sodium channels, which are critical in pain signaling pathways .

Cytotoxicity and Safety Profile

Evaluations of cytotoxicity revealed that while some derivatives displayed moderate toxicity at higher concentrations, 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid showed promising safety profiles in preliminary tests.

- Hepatotoxicity Study : In vitro studies indicated no significant cytotoxic effects on Hep G2 cells at concentrations ranging from 1 to 100 μM, suggesting a favorable safety margin .

The biological activity of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid is likely mediated through interactions with specific molecular targets:

- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or altering conformational states.

- Ion Channel Modulation : Similar compounds have shown affinity for voltage-gated sodium and calcium channels, which are pivotal in neurotransmission and pain modulation .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | ED50 (mg/kg) |

|---|---|---|---|

| Valproic Acid | - | Anticonvulsant | 252.7 |

| Compound A | Similar | Antinociceptive | 62.14 |

| Compound B | Similar | Anticonvulsant | 75.59 |

This table illustrates the comparative efficacy of related compounds against established pharmacological standards.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid?

Synthesis typically involves coupling a fluorophenyl moiety to a thiophene-carboxylic acid backbone. A multi-step approach may include:

- Step 1 : Functionalization of thiophene-2-carboxylic acid derivatives via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

- Step 2 : Methylation at the 4-position using methyl halides or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like over-methylated analogs.

Q. How should researchers characterize the purity and structure of this compound?

Essential characterization methods include:

- NMR spectroscopy : Confirm substituent positions using ¹H and ¹³C NMR (e.g., fluorophenyl protons resonate at δ 7.2–7.5 ppm; thiophene protons at δ 6.8–7.0 ppm) .

- HPLC : Assess purity (>98% as per industrial standards) using a C18 column and acetonitrile/water mobile phase .

- Melting point analysis : Compare observed values (e.g., 217–220°C) with literature data to verify crystallinity .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 251.0 for C₁₂H₁₀FO₂S) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy of fluorinated aromatic compounds. Avoid inhalation of fine powders .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the carboxylic acid group .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during derivatization of the thiophene ring?

Regioselectivity challenges arise due to competing reactivity at the 3- and 5-positions of the thiophene ring. Strategies include:

- Directing groups : Introduce temporary substituents (e.g., boronate esters) to guide functionalization .

- Catalytic systems : Use Pd-based catalysts for cross-coupling reactions at the 5-position, leveraging steric hindrance from the 4-methyl group .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How can contradictory bioactivity data in antimicrobial assays be resolved?

Discrepancies may stem from:

- Impurity interference : Re-purify batches using preparative HPLC to eliminate trace byproducts (e.g., unreacted 4-methylthiophene intermediates) .

- Assay conditions : Standardize MIC testing across pH 7.4 buffers and control for solvent effects (e.g., DMSO concentration ≤1%) .

- Target specificity : Validate binding to bacterial enzymes (e.g., dihydrofolate reductase) via competitive inhibition assays .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 for anti-inflammatory studies) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .

- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity using MOE or RDKit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.